2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound characterized by its unique thiopyrano-pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Thiopyrano-Pyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopyrano-pyridazinone core.
Acylation Reaction: The core structure is then acylated with 3,4,5-trimethoxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyrano ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with fewer methoxy groups.
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide: Similar structure with a benzyl group instead of a phenyl group.
Uniqueness
Structural Complexity: The presence of the thiopyrano-pyridazinone core combined with the trimethoxyphenyl group makes it unique.
Biological Activity: Its specific interactions with biological targets may differ from similar compounds, leading to unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H21N3O5S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21N3O5S/c1-24-14-7-12(8-15(25-2)18(14)26-3)19-16(22)9-21-17(23)6-11-10-27-5-4-13(11)20-21/h6-8H,4-5,9-10H2,1-3H3,(H,19,22) |
InChI Key |
LZAPBZBCPRAAFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=C3CSCCC3=N2 |
Origin of Product |
United States |
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